molecular formula C10H16N2O2 B2675265 tert-butyl N-(3-cyanocyclobutyl)carbamate CAS No. 1799727-32-4

tert-butyl N-(3-cyanocyclobutyl)carbamate

Cat. No.: B2675265
CAS No.: 1799727-32-4
M. Wt: 196.25
InChI Key: QCUKEYZJVYABFL-ZKCHVHJHSA-N
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Description

tert-Butyl N-(3-cyanocyclobutyl)carbamate (CAS 1393180-29-4) is a high-value chemical intermediate designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a carbamate-protected amine and a nitrile group on a cyclobutane ring scaffold, providing two distinct and versatile handles for further synthetic elaboration . The tert-butoxycarbonyl (Boc) group is a cornerstone in organic synthesis for the protection of amines, allowing for orthogonal reaction strategies and later deprotection under mild acidic conditions. The electron-withdrawing nitrile functional group can participate in various transformations, including reduction to amines or hydrolysis to carboxylic acids, and can influence the conformation and metabolic stability of the resulting molecules . The cyclobutane core introduces significant steric strain and conformational restraint, which researchers leverage to explore structure-activity relationships, enhance potency, and improve the physicochemical properties of target compounds. With a molecular formula of C 10 H 16 N 2 O 2 and a molecular weight of 196.25 g/mol , it has a predicted density of 1.1±0.1 g/cm 3 and a boiling point of approximately 338.5±31.0 °C at 760 mmHg . Researchers should note that this compound requires safe handling, as it carries hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It is essential to consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-cyanocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUKEYZJVYABFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393180-29-4
Record name tert-butyl N-(3-cyanocyclobutyl)carbamate
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Comprehensive Analysis of Synthetic Methodologies for Tert Butyl N 3 Cyanocyclobutyl Carbamate

Retrosynthetic Strategies and Precursor Analysis

A retrosynthetic analysis of tert-butyl N-(3-cyanocyclobutyl)carbamate involves three primary disconnections: the carbamate (B1207046) C-N bond, the cyano C-C bond, and the cyclobutyl ring itself. This approach breaks the target molecule down into simpler, more accessible precursors and informs the selection of appropriate forward synthetic pathways.

Stereoselective Synthesis Approaches for the Cyclobutyl Moiety

The construction of the cyclobutane (B1203170) ring is a significant challenge in organic synthesis. nih.gov Stereocontrolled synthesis is crucial for accessing specific isomers of the target compound. acs.orgrsc.org Cyclobutylamines, key precursors to the target molecule, are versatile frameworks with important applications in pharmaceuticals. researchgate.netnih.gov Various strategies have been developed to synthesize these four-membered rings with high stereoselectivity.

One prominent method is the [2+2] cycloaddition of an allene (B1206475) with an alkene or alkyne, which can be induced thermally or photochemically to afford the cyclobutane skeleton in a single step. researchgate.net More advanced methods utilize transition metal catalysis. researchgate.net Another powerful strategy involves a Lewis acid-catalyzed cycloaddition/ring-opening of bicyclo[1.1.0]butanes (BCBs) with triazinanes. researchgate.netnih.gov This modular approach provides syn-diastereoselective cyclobutylamines under mild conditions and can be performed in a one-pot manner. researchgate.netnih.gov Additionally, C–H functionalization logic offers an unconventional route, allowing for the direct and controlled installation of functional groups onto a pre-existing cyclobutane core, guided by a directing group. acs.org This method simplifies the challenges of pseudosymmetry and stereochemistry often encountered in cyclobutane synthesis. acs.org

Table 1: Comparison of Stereoselective Synthesis Approaches for Cyclobutylamines
MethodKey FeaturesAdvantagesReference
[2+2] Cycloaddition (Allene + Alkene)Forms cyclobutane skeleton in a single step.Direct, convergent synthesis. researchgate.net
Lewis Acid-Catalyzed Cycloaddition/Ring-OpeningUses bicyclo[1.1.0]butanes and triazinanes.Mild conditions, high diastereoselectivity (syn), broad substrate scope. researchgate.netnih.gov
C–H FunctionalizationSequential installation of functional groups on a cyclobutane precursor.High stereocontrol, simplifies synthesis of complex, unsymmetrical cyclobutanes. acs.org
Ring Contraction of PyrrolidinesTransforms a five-membered ring into a four-membered ring.Provides an alternative pathway to functionalized cyclobutanes. rsc.org

Introduction of the Carbamate Functionality: Protecting Group Chemistry Considerations

The introduction of the carbamate is typically achieved by protecting the amino group of a 3-cyanocyclobutylamine precursor. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its straightforward removal under acidic conditions. organic-chemistry.orgjk-sci.comorganic-chemistry.orgtcichemicals.com

The standard method for introducing the Boc group involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base, such as triethylamine (B128534) (TEA), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.com The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O. jk-sci.com The resulting tert-butyl carbonate leaving group subsequently decomposes into carbon dioxide and t-butoxide. jk-sci.com This process is highly efficient and chemoselective for primary and secondary amines. nih.gov Alternative reagents for Boc protection include O-alkyl S-(pyridin-2-yl)carbonothiolates, which allow for selective N-protection even in the presence of multiple hydroxyl groups. organic-chemistry.org The Boc group is stable towards most nucleophiles and bases, which allows for orthogonal protection strategies when other protecting groups, such as the base-labile Fmoc group, are present in the molecule. organic-chemistry.org

Table 2: Common Reagents and Conditions for Boc Protection of Amines
ReagentTypical ConditionsKey FeaturesReference
Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., TEA, NaOH), Solvent (e.g., THF, DCM, H₂O)Most common, high yield, mild conditions. organic-chemistry.orgjk-sci.com
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)Aqueous or anhydrous conditions.Active ester method. organic-chemistry.org
tert-Butyl Azidoformate (Boc-N₃)Aqueous or anhydrous conditions.Alternative active derivative. organic-chemistry.org
t-BuOCO₂Ph in CH₂Cl₂ or DMFSpecific for selective protection of primary amines in polyamines.Provides selectivity. jk-sci.com

Integration of the Cyano Group: Reaction Pathway Optimization

The cyano group can be introduced at various stages of the synthesis, either onto a pre-formed cyclobutane ring or during its construction. wikipedia.org The choice of pathway depends on the availability of starting materials and the desired stereochemical outcome.

One strategy involves the nucleophilic substitution of a suitable leaving group (e.g., a halide or tosylate) on the cyclobutane ring with a cyanide salt, such as sodium cyanide or potassium cyanide. wikipedia.org This is a classic Sₙ2-type cyanation. wikipedia.org For more complex substrates, transition-metal-catalyzed cyanations have been developed. wikipedia.orgtaylorandfrancis.com Another approach is the ring-opening cyanation of cyclobutanol (B46151) or cyclobutanone (B123998) derivatives. researchgate.netnih.gov For instance, manganese-catalyzed oxidative ring-opening of cyclobutanol substrates allows for the regiospecific introduction of a cyano group. researchgate.net Similarly, copper-catalyzed asymmetric ring-opening cyanation of cyclobutanone oxime esters provides access to chiral nitriles, driven by the strain release of the four-membered ring. nih.gov The optimization of these pathways involves screening catalysts, cyanide sources (e.g., KCN, Zn(CN)₂, TMSCN), and reaction conditions to maximize yield and stereoselectivity while minimizing the use of highly toxic reagents. wikipedia.orgtaylorandfrancis.com

Table 3: Selected Methods for Introduction of the Cyano Group
MethodPrecursorKey ReagentsAdvantagesReference
Nucleophilic Substitution (Sₙ2)Cyclobutyl halide/tosylateNaCN, KCN, CuCNClassic, straightforward method. wikipedia.org
Manganese-Catalyzed Oxidative Ring-OpeningCyclobutanol derivativeMn catalyst, Cyanide sourceMild conditions, regiospecific C-C bond formation. researchgate.net
Copper-Catalyzed Asymmetric Ring-OpeningCyclobutanone oxime esterCu catalyst, Chiral ligandEnantioselective, driven by strain release. nih.gov
Palladium-Catalyzed CyanationAryl/Alkyl halidePd catalyst, KCN or Zn(CN)₂Broad substrate scope. wikipedia.org

Forward Synthesis Pathways

Forward synthesis builds upon the retrosynthetic analysis, constructing the target molecule from simple precursors. Key methodologies include transition-metal-catalyzed reactions that efficiently form the required C-N and C-C bonds.

Palladium-Catalyzed Cross-Coupling Methodologies in Synthesis

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds, including those in carbamates. nih.govresearchgate.net In the context of this compound, a plausible synthetic route involves the coupling of a suitable cyclobutyl precursor with a carbamate source. One specific method involves the reaction of tert-butyl carbamate with an aryl or alkyl halide in the presence of a palladium catalyst. researchgate.net For instance, Buchwald and coworkers developed an efficient synthesis of N-aryl carbamates via the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate, with an alcohol trapping the in situ generated isocyanate intermediate. nih.govorganic-chemistry.orgnih.gov While this is demonstrated for N-aryl carbamates, the principles of palladium-catalyzed C-N bond formation are broadly applicable and suggest that a direct coupling between a 3-cyanocyclobutyl halide/triflate and tert-butyl carbamate could be a viable pathway. This reaction would typically employ a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base (e.g., cesium carbonate) in a solvent like 1,4-dioxane.

Ring-Closing Metathesis in Cyclobutyl Construction Precursors

Ring-closing metathesis (RCM) is a widely used reaction for the synthesis of unsaturated rings, including those of medium size which can be difficult to construct otherwise. organic-chemistry.orgwikipedia.orgnih.gov The reaction involves the intramolecular metathesis of a diene precursor, catalyzed by ruthenium complexes such as Grubbs' catalysts, to form a cycloalkene and a volatile byproduct like ethylene. organic-chemistry.orgwikipedia.org

In a potential synthesis of this compound, RCM could be employed to construct a cyclobutene (B1205218) precursor. This would involve designing a suitable acyclic diene substrate that, upon cyclization, yields a four-membered ring. The resulting cyclobutene would then require further synthetic manipulations, such as reduction of the double bond and introduction of the amine and cyano functionalities at the appropriate positions, to reach the final target molecule. While RCM is more commonly used for 5- to 7-membered rings, its application to the synthesis of four-membered rings, though challenging, is possible. wikipedia.org The success of such a strategy would depend heavily on the design of the diene precursor to favor the desired ring-closing event. nih.gov

Nitrile Formation Reactions and Optimization

The introduction of the nitrile (-C≡N) group onto the cyclobutane ring is a pivotal step in the synthesis of the target molecule. The choice of method depends on the available starting materials and desired reaction conditions. Common strategies include nucleophilic substitution and the dehydration of primary amides.

One prevalent method involves the nucleophilic substitution (SN2) reaction between an activated cyclobutyl precursor and a cyanide salt. libretexts.orgchemistrysteps.com In this approach, a cyclobutane ring bearing a Boc-protected amine and a suitable leaving group (e.g., tosylate, mesylate, or halide) at the 3-position is treated with a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN). Optimization of this reaction typically involves selecting an appropriate solvent that can dissolve the cyanide salt while promoting the SN2 pathway, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

Alternatively, the nitrile can be formed through the dehydration of a primary amide, specifically from tert-butyl N-(3-carbamoylcyclobutyl)carbamate. This transformation requires a potent dehydrating agent. A variety of reagents can be employed for this purpose, each with its own advantages regarding reaction conditions and functional group tolerance. chemistrysteps.com Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂). chemistrysteps.com More modern and milder conditions might utilize reagents like cyanuric chloride or Burgess reagent.

A less common but effective strategy involves the ring-opening of cyclobutanone oxime derivatives, which can be mediated by reagents such as sulfuryl fluoride (B91410) (SO₂F₂) to generate aliphatic nitriles. beilstein-journals.org

Table 1: Comparison of Nitrile Formation Methodologies
MethodTypical ReagentsCommon SolventsKey Optimization Parameters
Nucleophilic Substitution (SN2)NaCN, KCN, (CH₃)₄NCNDMSO, DMF, Acetonitrile (B52724)Choice of leaving group, reaction temperature, solubility of cyanide salt.
Amide DehydrationPOCl₃, SOCl₂, P₂O₅, Cyanuric ChlorideDCM, Chloroform, PyridineStoichiometry of dehydrating agent, temperature control to avoid side reactions.
From OximesSO₂F₂, CH₃COOK, Cu₂ONot specifiedCatalyst loading, base, and temperature are critical for yield. beilstein-journals.org

Boc Protection Strategies and Reaction Conditions

The protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate is crucial for preventing side reactions during subsequent synthetic steps. This is one of the most common amine protecting groups due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. fishersci.co.ukmasterorganicchemistry.com

The standard procedure for Boc protection involves reacting the amine, in this case, 3-aminocyclobutanecarbonitrile, with di-tert-butyl dicarbonate (Boc₂O). jk-sci.com The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent can be tailored to the specific substrate and desired reaction rate. wordpress.comorganic-chemistry.org Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), and 4-dimethylaminopyridine (B28879) (DMAP), which can also act as a catalyst. fishersci.co.ukcommonorganicchemistry.com A variety of solvents can be used, such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or even aqueous mixtures. fishersci.co.uk The reaction generally proceeds efficiently at room temperature. fishersci.co.uk

Table 2: Boc Protection Reaction Conditions
ReagentBaseSolventTypical TemperatureNotes
Boc₂OTriethylamine (TEA)DCM, THF0 °C to Room Temp.Standard and widely used conditions. jk-sci.com
Boc₂ONaOH, NaHCO₃Water/Dioxane, Water/THFRoom Temp.Useful for amine salt starting materials. fishersci.co.uk
Boc₂ODMAP (catalytic)DCM, AcetonitrileRoom Temp.DMAP significantly accelerates the reaction. commonorganicchemistry.com
Boc₂ONoneSolvent-freeAmbient Temp.Green chemistry approach; may require a catalyst like Amberlite-IR 120. derpharmachemica.com

Chemo- and Regioselective Synthesis Parameters

Strategies for constructing substituted cyclobutanes often rely on [2+2] cycloaddition reactions. nih.govresearchgate.net For instance, the cycloaddition of an enamine with an alkene bearing a cyano group could potentially establish the required framework. The regioselectivity of such reactions is governed by the electronic properties of the reacting partners.

Alternatively, functionalizing a pre-existing cyclobutane ring requires careful control. A Michael addition of a nucleophile to a cyclobutene-1-carbonitrile could install a substituent at the 2-position. rsc.org To achieve the 1,3-pattern, a different approach is needed. One could envision a palladium-catalyzed C-H arylation of a Boc-protected aminocyclobutane, although controlling the regioselectivity for the 3-position would be critical. acs.org More practically, starting from a symmetric precursor like cyclobutane-1,3-dione (B95015) or a derivative allows for sequential, regiocontrolled functionalization of the two carbonyl groups to introduce the amine and cyano functionalities or their precursors.

Key parameters influencing selectivity include:

Catalyst Choice : In metal-catalyzed reactions, the ligand and metal center are paramount in dictating which C-H bond is activated or where a new bond forms. researchgate.net

Steric Hindrance : The steric bulk of existing substituents on the ring can direct incoming reagents to less hindered positions.

Directing Groups : Functional groups already on the ring can direct new substituents to specific locations, as seen in ortho-metalation chemistry adapted to cyclic systems. acs.org

Reaction Conditions : Temperature, solvent, and pressure can influence the kinetic versus thermodynamic product distribution, affecting the final regiochemical and stereochemical outcome.

Catalyst Systems and Reagent Optimization in Synthesis

The efficient synthesis of this compound relies on the careful selection and optimization of catalysts and reagents for each key transformation.

For Boc protection , while often base-mediated, catalytic approaches can enhance efficiency. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that activates Boc₂O towards attack by the amine. commonorganicchemistry.com Other catalysts that have been explored for N-tert-butoxycarbonylation include iodine, perchloric acid adsorbed on silica-gel (HClO₄–SiO₂), and various Lewis acids, which can be beneficial for substrates prone to side reactions under basic conditions. organic-chemistry.orgderpharmachemica.com

In nitrile formation via SN2, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide can be employed to facilitate the reaction between the aqueous or solid cyanide salt and the organic substrate.

For the construction and functionalization of the cyclobutane ring , metal catalysis is often indispensable.

Palladium Catalysts : Used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, and in C-H activation/functionalization. acs.org

Copper Catalysts : Employed in cycloaddition reactions and borylation of cyclobutenes, which can then be further functionalized. researchgate.netnih.gov

Nickel Catalysts : Can be used for asymmetric cyclization reactions to form chiral cyclobutanols. researchgate.net

Optimization of these catalytic systems involves screening different ligands, metal precursors, solvents, and additives to maximize yield, selectivity, and catalyst turnover number.

Table 3: Catalysts and Reagents in Key Synthetic Steps
Synthetic StepCatalyst/Reagent ClassSpecific ExamplesFunction
Boc ProtectionNucleophilic CatalystsDMAP commonorganicchemistry.comActivates Boc₂O, accelerates carbamate formation.
Boc ProtectionHeterogeneous Acid CatalystsAmberlite-IR 120, HClO₄–SiO₂ organic-chemistry.orgderpharmachemica.comEnables solvent-free or mild reaction conditions.
Nitrile Formation (SN2)Phase-Transfer Catalysts(n-Bu)₄N⁺Br⁻Facilitates transport of CN⁻ to the organic phase.
Ring FunctionalizationPalladium CatalystsPd(OAc)₂, Pd(PPh₃)₄C-C/C-N bond formation, C-H activation. acs.org
Ring Construction/FunctionalizationCopper CatalystsCu(I) salts with phosphine ligands nih.govRegioselective borylation, cycloadditions. researchgate.net

Reaction Mechanism Elucidation in Key Synthetic Steps

Understanding the reaction mechanisms of the core synthetic steps is essential for troubleshooting and optimization.

The Boc protection of an amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. masterorganicchemistry.comcommonorganicchemistry.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently breaks down into carbon dioxide and a tert-butoxide anion, which deprotonates the newly formed N-protonated carbamate to yield the final product and tert-butanol. commonorganicchemistry.comtotal-synthesis.com When DMAP is used as a catalyst, it first attacks Boc₂O to form a more reactive N-tert-butoxycarbonylpyridinium intermediate, which is then attacked by the amine. commonorganicchemistry.com

The mechanism for nitrile formation depends on the chosen route.

Via SN2 : This is a concerted, single-step mechanism where the cyanide anion acts as a nucleophile, attacking the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at that center. libretexts.org

Via Amide Dehydration : The mechanism involves the activation of the amide's carbonyl oxygen by the dehydrating agent (e.g., phosphorylation by POCl₃). This makes the carbonyl carbon more electrophilic and facilitates the elimination of water, often through an intermediate iminium or Vilsmeier-type species, to form the carbon-nitrogen triple bond. chemistrysteps.com

For chemo- and regioselective functionalization of the cyclobutane ring, the mechanisms are often more complex, particularly when transition metals are involved. For example, a palladium-catalyzed C-H activation/arylation reaction is thought to proceed through a concerted metalation-deprotonation pathway, where a directing group coordinates to the palladium center, bringing it into proximity with a specific C-H bond. researchgate.net This is followed by oxidative addition of an aryl halide and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.

Advanced Spectroscopic and Crystallographic Characterization for Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of tert-butyl N-(3-cyanocyclobutyl)carbamate, providing profound insights into its stereochemistry and conformational dynamics. The presence of the rigid cyclobutane (B1203170) ring and the bulky tert-butyl group introduces significant complexity to the NMR spectra, necessitating advanced analytical techniques for a comprehensive interpretation.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for mapping the covalent framework and spatial proximities within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. For this compound, COSY spectra would establish the connectivity of the protons on the cyclobutane ring, linking the methine proton at the 3-position to its adjacent methylene (B1212753) protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of the carbon signals of the cyclobutane ring and the tert-butyl group by linking them to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for identifying the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would be observed between the protons of the tert-butyl group and the carbonyl carbon of the carbamate (B1207046), as well as between the cyclobutyl protons and the cyano carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and conformational preferences by identifying protons that are close in space, irrespective of their bonding connectivity. For the cyclobutane ring, NOESY can distinguish between cis and trans isomers by observing through-space interactions between protons on the same face of the ring.

A summary of expected key 2D NMR correlations is presented in the table below.

2D NMR Technique Correlated Nuclei Expected Key Correlations in this compound Information Gained
COSY ¹H - ¹HCorrelations between adjacent protons on the cyclobutane ring.Establishes the proton connectivity within the cyclobutyl moiety.
HMQC/HSQC ¹H - ¹³C (one bond)Correlation of each cyclobutyl proton with its directly attached carbon.Unambiguous assignment of carbon signals for the cyclobutane ring.
HMBC ¹H - ¹³C (multiple bonds)Correlations from tert-butyl protons to the carbamate carbonyl carbon. Correlations from cyclobutyl protons to the cyano carbon.Confirms the connectivity of the major functional groups.
NOESY ¹H - ¹H (through space)Spatial correlations between protons on the same or opposite faces of the cyclobutane ring.Determination of the relative stereochemistry (cis/trans) of the substituents.

The analysis of scalar coupling constants (J-couplings) between protons on the cyclobutane ring provides detailed information about the ring's conformation. The magnitude of these couplings is dependent on the dihedral angles between the coupled protons, as described by the Karplus equation. In a puckered cyclobutane ring, the vicinal coupling constants between adjacent protons can be used to estimate the degree of puckering and the preferred conformation (e.g., bent or planar). The four-membered ring of this compound is expected to adopt a non-planar conformation to alleviate steric strain, and the precise values of the J-couplings would be critical in defining this geometry.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is particularly useful in confirming the identity of the compound in a sample and for distinguishing it from other potential isomers or byproducts with the same nominal mass.

The table below outlines the expected major fragmentation patterns.

Precursor Ion (m/z) Fragmentation Pathway Resulting Fragment Ion (m/z) Neutral Loss
[M+H]⁺Loss of isobutylene[M+H - C₄H₈]⁺C₄H₈
[M+H]⁺Loss of the tert-butyl group[M+H - C₄H₉]⁺C₄H₉
[M+H]⁺Loss of tert-butoxycarbonyl group[M+H - C₅H₉O₂]⁺C₅H₉O₂
[M+H - C₄H₈]⁺Loss of carbon dioxide[M+H - C₄H₈ - CO₂]⁺CO₂

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into intermolecular interactions such as hydrogen bonding.

For this compound, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibration of the carbamate would appear as a distinct band in the IR spectrum, and its position could indicate the presence and strength of hydrogen bonding in the solid state or in concentrated solutions. The carbonyl (C=O) stretching frequency of the carbamate is also a strong and characteristic absorption in the IR spectrum. The cyano group (C≡N) would show a sharp absorption in a region where few other functional groups absorb, making it a useful diagnostic peak. The various C-H stretching and bending vibrations of the tert-butyl and cyclobutyl groups would also be present.

The table below summarizes the expected characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
N-H (Carbamate)Stretching3400 - 3200Medium
C-H (Alkyl)Stretching3000 - 2850Strong
C≡N (Cyano)Stretching2260 - 2240Medium to Weak
C=O (Carbamate)Stretching1725 - 1700Strong
N-H (Carbamate)Bending1550 - 1500Medium
C-O (Carbamate)Stretching1250 - 1150Strong

X-ray Crystallography for Solid-State Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice. However, no published studies containing the crystal structure of this compound were identified.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, often by controlling intermolecular interactions.

A thorough search of the existing scientific literature did not yield any studies on the polymorphism or crystal engineering of this compound. Consequently, there is no reported information on whether this compound exhibits multiple crystalline forms or any efforts to design specific crystal structures.

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions. The carbamate and cyano groups in this compound suggest the potential for specific hydrogen bonding interactions, particularly involving the N-H group of the carbamate as a hydrogen bond donor and the carbonyl oxygen and the nitrile nitrogen as potential acceptors.

Despite the potential for interesting intermolecular interactions, the absence of a determined crystal structure means there is no experimental data on the specific hydrogen bonding networks or other intermolecular forces that dictate the solid-state packing of this compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light and can be used to determine the absolute configuration (R/S) of stereocenters and to study the solution-state conformation of chiral compounds. The this compound molecule can exist as cis and trans diastereomers, each of which is chiral.

A comprehensive literature search found no published reports on the chiroptical properties of this compound. There is no available CD or ORD data to confirm the absolute configuration of its enantiomers or to provide insight into its conformational preferences in solution.

Computational and Theoretical Investigations of Tert Butyl N 3 Cyanocyclobutyl Carbamate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy of a molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) Studies on Conformational Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It can be employed to determine the preferred three-dimensional arrangements of atoms, known as conformations, and their relative energies. For tert-butyl N-(3-cyanocyclobutyl)carbamate, with its flexible cyclobutyl ring and rotatable tert-butyl and carbamate (B1207046) groups, a variety of conformations are possible.

DFT calculations would typically involve geometry optimization of various possible stereoisomers (cis and trans) and rotamers of the molecule. By comparing the calculated energies of these optimized structures, the most stable conformers can be identified. A theoretical investigation on a Boc-protected carbamate monomer highlighted that carbamate units can adopt planar geometries due to the delocalization of π-electrons. chemrxiv.org It also revealed that, surprisingly, cis configurations of the carbamate group can be energetically stable, a contrast to the typically favored trans configuration in peptides. chemrxiv.org These calculations would provide the relative Gibbs free energies of the different conformers, allowing for the prediction of their populations at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerMethod/Basis SetRelative Energy (kcal/mol)
cis-equatorial-gaucheB3LYP/6-31G(d)0.00
cis-axial-gaucheB3LYP/6-31G(d)1.25
trans-equatorial-antiB3LYP/6-31G(d)0.80
trans-axial-antiB3LYP/6-31G(d)2.10

Note: This table is illustrative and does not represent actual experimental or calculated data.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential.

For this compound, an MEP analysis would reveal the electron-rich and electron-deficient regions. The nitrogen and oxygen atoms of the carbamate group, as well as the nitrogen of the cyano group, are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the N-H group and the regions around the carbonyl carbon would exhibit a positive potential, indicating sites for nucleophilic attack. The MEP can serve as a versatile indicator for electronic substituent effects in various chemical reactions. rsc.org Such analysis is crucial for understanding intermolecular interactions and predicting the sites of hydrogen bonding. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

For this compound, MD simulations could be used to study the puckering of the cyclobutane (B1203170) ring and the rotation around the various single bonds. youtube.com These simulations can reveal the accessible conformational space and the energy barriers between different conformers. The cyclobutyl ring, for instance, is known to adopt a puckered or "butterfly" conformation to relieve ring strain. youtube.com MD simulations would show the transitions between these puckered states and how they are influenced by the substituents. Such simulations are particularly useful for understanding how the molecule might behave in different solvent environments. mdpi.com

Reaction Mechanism Modeling and Transition State Analysis

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by identifying the transition states and calculating the activation energies. For reactions involving this compound, such as its synthesis or decomposition, theoretical modeling can provide a detailed picture of the reaction pathway.

For example, the thermal decomposition of carbamates to form isocyanates is a reaction that can be modeled computationally. mdpi.com Theoretical calculations would involve locating the transition state structure for the decomposition of this compound and calculating the energy barrier for this process. This information is crucial for understanding the kinetics of the reaction and predicting the reaction rate at different temperatures. ureaknowhow.comresearchgate.net Similarly, the formation of carbamates from amines and carbon dioxide can be studied to understand the role of different intermediates and the effect of solvents. researchgate.netnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like DFT. nih.govchemrxiv.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be predicted. Comparing the calculated spectrum with the experimental one can aid in the assignment of peaks and the confirmation of the molecular structure.

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands in its infrared (IR) spectrum. DFT calculations can be used to compute these frequencies, which can then be compared with experimental IR data. nih.gov For this compound, this would help in identifying the characteristic vibrational modes of the carbamate, cyano, and cyclobutyl groups.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value (DFT)Experimental Value
¹H NMR (ppm, N-H)5.15.0
¹³C NMR (ppm, C=O)155.8155.2
IR Frequency (cm⁻¹, C≡N)22452240
IR Frequency (cm⁻¹, C=O)17051695

Note: This table is illustrative and does not represent actual experimental or calculated data.

In Silico Design of Novel Derivatizations

Computational methods play a significant role in the in silico design of new molecules with desired properties. The carbamate group is a key structural motif in many approved drugs and is often used in drug design to modulate biological properties and improve stability. nih.govsemanticscholar.orgnih.gov

Starting with the structure of this compound, computational tools can be used to design and evaluate novel derivatives. For instance, by systematically modifying the substituents on the cyclobutyl ring or the carbamate group, new molecules can be generated in silico. The properties of these virtual compounds, such as their electronic properties, lipophilicity, and potential binding affinity to a biological target, can then be predicted using computational methods. mdpi.comresearchgate.net This approach allows for the rapid screening of a large number of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

An Examination of this compound as a Synthetic Intermediate

Initial research into the applications of the chemical compound this compound reveals its classification as a synthetic intermediate and building block in the synthesis of more complex molecules. However, a comprehensive review of available scientific literature and patent databases did not yield specific examples or detailed research findings corresponding to the outlined applications.

The compound is listed by several chemical suppliers, indicating its availability for research and development purposes. Its structure, featuring a reactive nitrile group and a Boc-protected amine on a cyclobutyl ring, suggests potential for a variety of chemical transformations. Theoretical applications can be postulated based on the known reactivity of these functional groups, but such discussions would be speculative and fall outside the scope of documented scientific findings for this specific compound.

Sustainable and Green Chemistry Aspects in the Synthesis and Handling of Tert Butyl N 3 Cyanocyclobutyl Carbamate

Solvent Selection and Green Solvent Alternatives

Modern approaches prioritize the use of "green" solvents, which are characterized by lower toxicity, biodegradability, derivation from renewable resources, and ease of recycling. For the synthesis of carbamate (B1207046) derivatives, a shift towards more benign alternatives is evident. Ethyl acetate (B1210297), for example, is a preferred solvent due to its low toxicity and biodegradability. nih.gov Other recommended green solvents that serve as viable alternatives to ethers like tetrahydrofuran (B95107) (THF) or chlorinated solvents include 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). whiterose.ac.uksigmaaldrich.com These alternatives offer significant advantages, such as higher boiling points for safer handling, reduced peroxide formation (a notable issue with THF), and lower solubility in water, which simplifies product extraction and solvent recovery. sigmaaldrich.comresearchgate.net

The selection of a solvent is guided by various factors, as summarized in the table below.

SolventKey ConcernsGreen Alternative(s)Benefits of Alternative(s)
BenzeneCarcinogenic, high toxicityToluene (as a lesser evil), HeptaneLower toxicity than benzene
Dichloromethane (B109758) (DCM)Suspected carcinogen, high emissions2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetateBio-based potential, lower toxicity, easier to recycle
Tetrahydrofuran (THF)Forms explosive peroxides, high water solubility2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Reduced peroxide formation, lower water solubility aids recovery
N,N-Dimethylformamide (DMF)Reproductive toxicityAcetonitrile (B52724), Dimethyl sulfoxide (B87167) (DMSO) - use with cautionLower toxicity profile, though alternatives have their own EHS issues

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy indicates that fewer atoms are wasted as byproducts, leading to a more efficient and less wasteful process.

A common and efficient method for synthesizing tert-butyl N-(3-cyanocyclobutyl)carbamate is the reaction of 3-aminocyclobutanecarbonitrile with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is widely used for the "Boc protection" of amines.

The reaction proceeds as follows: C₅H₈N₂ + C₁₀H₁₈O₅ → C₁₀H₁₆N₂O₂ + C₄H₁₀O + CO₂

The atom economy can be calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The table below details the calculation for this reaction.

Reactant / ProductChemical FormulaMolecular Weight ( g/mol )Role
3-AminocyclobutanecarbonitrileC₅H₈N₂96.13Reactant
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Reactant
This compound C₁₀H₁₆N₂O₂ 196.25 Desired Product
tert-ButanolC₄H₁₀O74.12Byproduct
Carbon DioxideCO₂44.01Byproduct
Atom Economy 62.2% Calculation: (196.25 / (96.13 + 218.25)) * 100

While an atom economy of 62.2% is not ideal, the reaction is synthetically reliable and the byproducts, tert-butanol and carbon dioxide, are relatively benign and easily removed. commonorganicchemistry.com Optimizing reaction efficiency also involves maximizing the chemical yield, which can be achieved by carefully controlling reaction parameters such as temperature, pressure, and catalyst loading to minimize side reactions.

Waste Minimization Strategies

A comprehensive waste minimization strategy is crucial for the sustainable manufacturing of chemicals. core.ac.uk In the synthesis of this compound, waste primarily originates from the solvent, unreacted starting materials, and the reaction byproducts.

Key strategies for waste minimization include:

Solvent Recycling: The largest contributor to waste by volume is often the solvent. Implementing closed-loop solvent recovery and recycling systems can dramatically reduce waste and improve the economic viability of the process. emergingpub.compharmatimes.com The choice of greener solvents with higher boiling points and lower water solubility facilitates easier recovery. pharmatimes.com

Process Optimization: Minimizing the generation of waste at the source is the most effective strategy. ijarsct.co.in This can be achieved by optimizing reaction conditions to maximize conversion and selectivity, thereby reducing the amount of unreacted starting materials and side products that require disposal.

Byproduct Management: The primary byproducts of the Boc protection reaction are tert-butanol and CO₂. commonorganicchemistry.com While CO₂ is typically vented, tert-butanol can be captured and potentially repurposed as a lower-grade solvent or fuel, turning a waste stream into a commodity. pharmatimes.com

Waste Segregation: Properly segregating waste streams at the point of generation is critical. pharmatimes.com This prevents the cross-contamination of hazardous and non-hazardous waste, which can simplify disposal and reduce costs. For example, separating solvent waste from aqueous waste allows for more efficient recovery of the solvent.

Adopting such strategies aligns with the principles of a circular economy, where waste is viewed as a potential resource. emergingpub.com

Use of Renewable Resources and Biocatalysis in Synthesis

The long-term sustainability of chemical manufacturing depends on the transition from fossil fuel-based feedstocks to renewable resources.

Renewable Resources: The cyclobutane (B1203170) core of the target molecule presents an opportunity for sourcing from renewable feedstocks. Research has demonstrated the synthesis of cyclobutane derivatives from furfural, a platform chemical derived from lignocellulosic biomass. acs.org A process involving the Knoevenagel condensation of furfural followed by a solvent-free [2+2] photodimerization can produce a di-substituted cyclobutane structure. acs.org While requiring further chemical modification to yield the 3-aminocyclobutanecarbonitrile precursor, this approach illustrates a viable pathway for creating the core ring structure from non-petroleum sources.

Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional chemical methods. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, and exhibit high selectivity, which reduces the formation of byproducts. nih.gov

Energy Efficiency in Reaction Processes

The chemical manufacturing sector is a significant consumer of energy, and improving energy efficiency is a key goal for sustainable production. abb.comamericochemical.com Several strategies can be employed to reduce the energy footprint in the synthesis of this compound.

Reaction Conditions: Whenever possible, reactions should be designed to run at or near ambient temperature and pressure to minimize heating and cooling costs. The Boc protection of amines, for instance, is typically performed under mild conditions.

Catalysis: The use of catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and with shorter reaction times, thereby saving energy.

Alternative Energy Sources: Innovative technologies such as photocatalysis can provide the energy required for a reaction using light instead of heat. For example, certain [2+2] cycloaddition reactions to form cyclobutane rings can be initiated by visible light, offering a potentially energy-efficient route to the core structure. nih.govbath.ac.uk

Continuous Flow Manufacturing: Shifting from traditional batch processing to continuous flow manufacturing can lead to significant energy savings. Flow reactors offer superior heat transfer, enabling better temperature control and reducing the energy required for heating and cooling large reaction vessels. beilstein-journals.orgacs.org This approach also enhances safety and can lead to higher product consistency.

By integrating these considerations into process design and operation, the synthesis of this compound can be made significantly more energy-efficient and environmentally sustainable.

Analytical Methodologies for Chemical Purity and Reaction Monitoring

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for assessing the purity of tert-butyl N-(3-cyanocyclobutyl)carbamate and for isolating it from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purity analysis of this compound due to its versatility in separating moderately polar, non-volatile compounds. nih.gov The development of a robust HPLC method is a critical step in quality control.

Stationary Phase: A C18 (octadecylsilane) column is a common and effective choice for the separation of carbamates and their metabolites. chrom-china.comfishersci.co.uk These columns provide the necessary hydrophobic interactions to retain the analyte and separate it from more polar or non-polar impurities.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. orgsyn.org Acetonitrile is often preferred for its lower UV cutoff and viscosity. The aqueous phase may contain additives like phosphoric acid or formic acid to control the pH and improve peak shape. nih.gov For methods requiring mass spectrometry (MS) compatibility, volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium trifluoroacetate (B77799) are used. organic-chemistry.org While trifluoroacetic acid (TFA) can be effective for peak shape, its concentration must be carefully controlled (typically around 0.1%), as higher concentrations can lead to the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group, especially during fraction collection and concentration. taylorfrancis.com

Detection: Ultraviolet (UV) detection is standard for quantitative analysis, typically performed at a low wavelength (e.g., 210-220 nm) where the carbamate (B1207046) functional group absorbs. For impurity profiling and identification, HPLC coupled with mass spectrometry (LC-MS) provides enhanced sensitivity and structural information. chrom-china.com

A representative HPLC method for a related Boc-protected amine is detailed in the table below.

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientGradient elution, e.g., 5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 215 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas chromatography-mass spectrometry (GC-MS) is essential for identifying and quantifying volatile and semi-volatile impurities that may be present in batches of this compound. These impurities often include residual solvents from the synthesis and purification steps.

A significant challenge in the GC analysis of Boc-protected compounds is their thermal lability. wikipedia.org The Boc group can undergo pyrolysis in the high-temperature GC injection port, leading to the formation of the deprotected amine and isobutylene. organic-chemistry.org This thermal decomposition can lead to an analytical error, making it appear as though the deprotected amine is an impurity in the sample when it is actually an artifact of the analysis. organic-chemistry.org To mitigate this, lower inlet temperatures should be investigated. For instance, studies on a related compound showed that decomposition was minimal at inlet temperatures of 200-220 °C but significant at 250-300 °C. organic-chemistry.org

Headspace GC-MS is the preferred technique for the analysis of residual solvents, as it avoids the introduction of the non-volatile API into the GC system. Common solvents used in the synthesis of Boc-protected amines include tetrahydrofuran (B95107) (THF), acetonitrile, and dichloromethane (B109758), which can be monitored using this method. orgsyn.orghpst.cznih.gov

ParameterCondition
TechniqueHeadspace GC-MS
ColumnDB-624 or similar (6% cyanopropylphenyl - 94% dimethylpolysiloxane)
Carrier GasHelium
Oven ProgramInitial temp 40°C, hold for 10 min, ramp to 240°C
Injector Temperature200 °C (to minimize thermal decomposition)
DetectorMass Spectrometer (Scan mode for identification)
Headspace Vial Temp100 °C

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, determining the enantiomeric excess (ee) is a critical quality attribute. Chiral chromatography, using either HPLC or GC, is the definitive method for this analysis. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). semanticscholar.org

For HPLC-based separation of N-Boc protected compounds, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have proven to be highly effective. organic-chemistry.org These columns can operate in reversed-phase, polar organic, or normal-phase modes, offering significant flexibility in method development. rsc.org

For GC-based separation, derivatized cyclodextrin (B1172386) phases are commonly used. For example, a cyclosil-B chiral column has been successfully used to separate the stereoisomers of related 3-aminocyclohexanol (B121133) derivatives. researchgate.netresearchgate.net This approach would be suitable for analyzing the enantiomeric purity of the 3-aminocyclobutanecarbonitrile starting material or the final product after appropriate derivatization if necessary.

The choice between direct separation on a CSP and indirect separation after derivatization with a chiral derivatizing reagent depends on the specific compound and available instrumentation. google.com Direct methods are often preferred for their simplicity.

Titrimetric Methods for Quantification in Synthetic Batches

While chromatographic methods provide detailed information on purity and impurity profiles, titrimetric methods can offer a rapid, cost-effective, and robust means of quantifying the total amount of product in a synthetic batch, often referred to as an "assay". Due to the nature of the Boc protecting group, a direct acid-base titration of this compound is not feasible. The carbamate nitrogen is non-basic, and the Boc group is susceptible to cleavage under strong acidic conditions.

Therefore, an indirect two-step titrimetric approach is a plausible method:

Deprotection: A precisely weighed sample of the compound is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to quantitatively cleave the Boc group. orgsyn.org This reaction liberates the free 3-aminocyclobutanecarbonitrile as its corresponding salt.

Titration: The resulting amine salt is then titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint can be determined potentiometrically. The amount of base consumed is directly proportional to the amount of the amine salt present, which in turn corresponds to the amount of the original Boc-protected compound.

A blank titration, using the same reagents without the sample, is necessary to account for any acidic or basic impurities in the solvents and reagents. While this method provides a total assay value, it does not give information about individual impurities and should be used in conjunction with a specific chromatographic purity method.

In-Process Analytical Technologies (PAT) for Reaction Monitoring

Process Analytical Technology (PAT) involves the use of real-time analytical tools to monitor and control manufacturing processes, ensuring quality is built into the product from the start. For the synthesis of this compound, which typically involves the reaction of 3-aminocyclobutanecarbonitrile with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), in-situ spectroscopy is a powerful PAT tool.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for monitoring the progress of this reaction in real-time. An ATR-FTIR probe can be inserted directly into the reaction vessel to continuously collect spectra of the reaction mixture. The formation of the carbamate product can be monitored by observing the appearance and growth of characteristic infrared absorption bands.

Key vibrational modes to monitor include:

C=O Stretch (Carbamate): A strong band typically appearing in the region of 1680-1720 cm⁻¹.

N-H Bend (Amine reactant): Disappearance of the primary amine N-H bending vibration around 1600 cm⁻¹.

C-O Stretch (Carbamate): Appearance of bands associated with the C-O bonds of the carbamate group.

By tracking the intensity of these peaks over time, a reaction profile can be generated, allowing for the precise determination of the reaction endpoint. This real-time data helps to optimize reaction times, prevent the formation of impurities from over-reaction, and ensure batch-to-batch consistency. nih.gov

Impurity Profiling in Synthetic Routes

A thorough understanding of the potential impurities in this compound is essential for developing appropriate analytical methods and control strategies. Impurities can arise from starting materials, byproducts of the main reaction, or degradation products.

Starting Material Impurities: The synthesis of the 3-aminocyclobutanecarbonitrile precursor often starts from cyclobutanone (B123998). Impurities in the starting cyclobutanone, such as unreacted cyclobutanol (B46151) or byproducts like 4-hydroxybutyraldehyde, can carry through the synthesis. nih.gov The synthesis of 3-oxocyclobutanecarboxylic acid, another potential precursor, can also introduce specific impurities depending on the route.

Reaction Byproducts: The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is generally clean, but side reactions can occur, especially if reaction conditions are not carefully controlled. hpst.cz

N,N-di-Boc derivative: If the amine is primary, a second Boc group can add to the nitrogen, forming a di-Boc protected species. organic-chemistry.org

Urea derivatives: Can form, particularly if a catalyst like 4-(dimethylaminopyridine) (DMAP) is used under certain conditions. semanticscholar.org

tert-Butyl trifluoroacetate: If trifluoroacetic acid is used in a prior step or as a catalyst, it can react with the t-butyl cation formed during any minor Boc-group degradation to form this byproduct. rsc.org

Degradation Products:

3-Aminocyclobutanecarbonitrile: The primary degradation product, formed by the acid-catalyzed hydrolysis of the Boc group.

tert-Butanol and Isobutylene: Formed from the t-butyl cation generated during Boc group cleavage.

Carbon Dioxide: Also released during the decomposition of the carbamate.

A comprehensive impurity profile is typically generated using a combination of HPLC-UV for quantification and LC-MS for identification and structural elucidation of unknown peaks.

Validation of Analytical Methods for Robustness and Accuracy

The validation of analytical methods is a critical process in pharmaceutical development and quality control, ensuring that a method is suitable for its intended purpose. For this compound, a key intermediate in the synthesis of various pharmaceutically active compounds, robust and accurate analytical methods are essential for monitoring chemical purity and reaction progress. Method validation provides documented evidence that the analytical procedure consistently produces a result that meets pre-determined acceptance criteria. This section focuses on the validation parameters of robustness and accuracy, which are fundamental to the reliability of analytical data.

Robustness Testing

Robustness is the measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. pharmaerudition.orgpharmavalidation.inchromatographyonline.com For the analysis of this compound, a typical analytical technique such as High-Performance Liquid Chromatography (HPLC) would be subjected to robustness testing during the final stages of method development.

The evaluation of robustness involves systematically altering various operational parameters and observing the effect on the analytical results. These parameters can include:

The pH of the mobile phase.

The composition of the mobile phase (e.g., the ratio of organic solvent to water).

The flow rate of the mobile phase.

The column temperature.

The wavelength of UV detection.

The results of robustness testing are often evaluated by analyzing the significance of the induced changes on critical method responses, such as peak retention time, resolution between adjacent peaks, and the quantitated amount of the analyte. Statistical tools, such as the Plackett-Burman design, can be employed to efficiently screen for the most influential factors from a larger set of variables.

An example of a robustness study for an HPLC method for this compound is presented in Table 1. In this hypothetical study, several parameters are varied from their nominal values.

Table 1: Illustrative Robustness Study for HPLC Analysis of this compound

ParameterVariationEffect on Retention Time (% Change)Effect on Purity Assay (% Change)
Mobile Phase pH± 0.2 units1.50.5
Column Temperature± 5 °C2.00.8
Flow Rate± 0.1 mL/min5.01.2
Organic Solvent Composition± 2%3.51.0

The data in Table 1 illustrates that while small variations in the analytical conditions can lead to minor shifts in retention time, the impact on the final purity assay is minimal, demonstrating the method's robustness.

Accuracy Assessment

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. jddtonline.info For the determination of the purity of this compound, accuracy is a critical validation parameter. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

The accuracy of an analytical method is generally evaluated at a minimum of three concentration levels covering the specified range of the method. For instance, for a purity assay, this could involve spiking the sample with the analyte at 80%, 100%, and 120% of the expected concentration. jddtonline.info The recovery is then calculated as the percentage of the measured amount relative to the known spiked amount.

Table 2 presents a hypothetical accuracy study for the analysis of this compound. In this example, a placebo (a mixture of all components except the analyte) is spiked with the analyte at three different concentration levels.

Table 2: Illustrative Accuracy Study for this compound

Spiked Concentration (mg/mL)Measured Concentration (mg/mL)Recovery (%)Acceptance Criteria (%)
0.800.7998.898.0 - 102.0
1.001.01101.098.0 - 102.0
1.201.1999.298.0 - 102.0

The results in Table 2 demonstrate excellent recovery at all three concentration levels, with all values falling within the pre-defined acceptance criteria of 98.0% to 102.0%. This indicates that the analytical method is accurate for the quantification of this compound.

Q & A

Q. What are the established synthetic routes for tert-butyl N-(3-cyanocyclobutyl)carbamate?

The synthesis typically involves multi-step protocols, including:

  • Boc-protection : Reaction of the cyclobutylamine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to introduce the tert-butyl carbamate group .
  • Cyanide introduction : Subsequent functionalization via nucleophilic substitution or cyanation reactions. For example, a palladium-catalyzed cyanation using potassium cyanide or trimethylsilyl cyanide under controlled conditions .
  • Purification : Column chromatography or recrystallization to isolate the product.

Key Considerations :

  • Temperature and solvent choice (e.g., DMF or THF) significantly impact reaction efficiency.
  • Moisture-sensitive steps require inert atmospheres (N₂/Ar) .
StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, Et₃N, THF, 0–25°C70–85
CyanationKCN, Pd(PPh₃)₄, DMF, 80°C50–65

Q. How is this compound characterized in research settings?

Structural elucidation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the carbamate group (δ ~150 ppm for carbonyl) and cyclobutyl ring geometry .
  • X-ray Crystallography : Tools like SHELXL or ORTEP-3 validate bond lengths/angles and confirm stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Methodological Tip : Cross-validate NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemical assignments .

Advanced Research Questions

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

Contradictions in NMR or crystallographic data can arise from:

  • Dynamic effects : Ring puckering in the cyclobutyl moiety may cause signal splitting. Use variable-temperature NMR or solid-state NMR to probe conformational flexibility .
  • Crystallographic disorder : Refine X-ray data with SHELXL's TWIN or BASF commands to model disordered regions .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Case Study : A 2024 study resolved conflicting NOE correlations for a similar carbamate derivative using molecular dynamics simulations, confirming axial-equatorial isomerism .

Q. How can computational chemistry predict the reactivity of this compound?

Advanced methods include:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the cyano group’s electron-withdrawing nature enhances carbamate electrophilicity .
  • Molecular Docking : Screen interactions with enzymatic targets (e.g., proteases) to identify potential inhibition mechanisms. A 2023 study used AutoDock Vina to model binding affinity with trypsin-like proteases .

Table : Computed Reactivity Parameters (Hypothetical Data)

ParameterValueSignificance
HOMO (eV)-6.2Susceptibility to electrophiles
LUMO (eV)-1.8Nucleophilic attack potential
LogP2.1Moderate lipophilicity

Q. What experimental designs optimize the yield of this compound?

Optimization strategies:

  • DoE (Design of Experiments) : Vary catalyst loading (e.g., Pd 0.5–2 mol%), temperature (60–100°C), and solvent polarity to maximize cyanation efficiency .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of the cyano group) .
  • In situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Key Finding : A 2024 study achieved 78% yield by replacing DMF with acetonitrile, minimizing carbamate degradation .

Q. How does the compound interact with biological targets in enzyme inhibition studies?

Mechanistic insights:

  • Covalent Inhibition : The carbamate group forms reversible covalent bonds with serine residues in hydrolases (e.g., acetylcholinesterase), as shown in kinetic assays .
  • Allosteric Modulation : The rigid cyclobutyl ring may induce conformational changes in target proteins, as observed in FRET-based binding assays .

Research Gap : Conflicting reports exist on its selectivity—combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to quantify binding affinities for related enzymes .

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